molecular formula C18H19FN2O3S B2700520 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 955748-61-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2700520
M. Wt: 362.42
InChI Key: GQYMBGYOCKAUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Radical-Promoted Aminocyclization of Acrylamides

This study discusses a facile copper-catalyzed radical aminoarylation of acrylamide, showing the construction of isoquinoline-1,3-diones in moderate to good yields, demonstrating the compound's relevance in synthetic organic chemistry (Xiao-Feng Xia et al., 2016).

Antimicrobial Study of Novel Sulfonamide Derivatives

Research on novel sulfonamide derivatives, including the structural analysis and antimicrobial activity against various bacteria and fungi strains, highlights the compound's potential in developing new antimicrobial agents (S. Vanparia et al., 2010).

Spectroscopic Study of Zinquin-Related Fluorophores

The synthesis and spectroscopic analysis of Zinquin-related fluorophores, which serve as specific fluorophores for Zn(II), underscore the compound's application in chemical sensing and imaging (M. Kimber et al., 2003).

Interaction with Carbonic Anhydrase for Therapeutic Applications

A study elucidating how isoquinolinesulfonamides inhibit human carbonic anhydrases, with implications for designing selective inhibitors for therapeutic targets, reveals the compound's potential in drug development (P. Mader et al., 2011).

Synthesis and DNA Interaction Studies for Antimicrobial Applications

This research reports on the synthesis, in vitro antimicrobial activity, and DNA interaction studies of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes, illustrating the compound's utility in antimicrobial and nucleic acid research (R. Kharwar & R. Dixit, 2021).

Enantiodivergent Synthesis for Chiral Compound Development

A study on the enantiodivergent synthesis of 3'-fluorothalidomide using a single cinchona alkaloid, showcasing the compound's role in creating enantiomerically pure substances, which is crucial for the pharmaceutical industry (Takeshi Yamamoto et al., 2011).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-9-17(5-6-18(12)19)25(23,24)20-16-4-3-14-7-8-21(13(2)22)11-15(14)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYMBGYOCKAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.